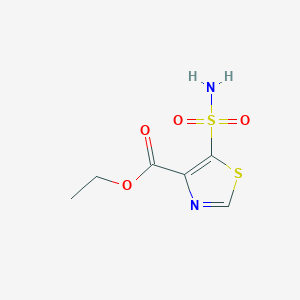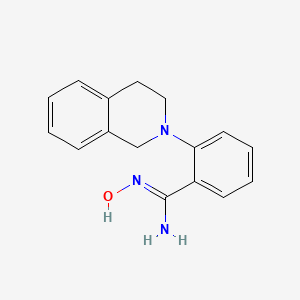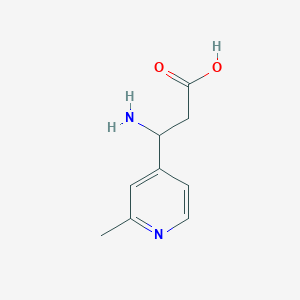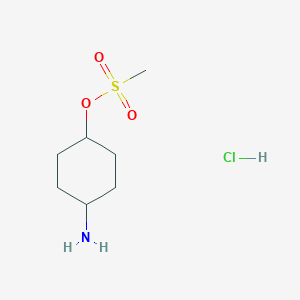
4-Aminocyclohexyl methanesulfonate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminocyclohexyl methanesulfonate hydrochloride is a chemical compound with the molecular formula C7H16ClNO3S and a molecular weight of 229.72 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminocyclohexyl methanesulfonate hydrochloride typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure . The resulting 4-aminophenyl acetic acid is further hydrogenated at a temperature between 50-60°C under 1-4 bar overpressure. The final step involves heating the 4-aminocyclohexyl acetic acid to reflux in hydrochloric ethanol for 1-3 hours .
Industrial Production Methods
Industrial production methods for 4-Aminocyclohexyl methanesulfonate hydrochloride are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminocyclohexyl methanesulfonate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation reactions.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) and ammonia (NH3) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamine derivatives.
Applications De Recherche Scientifique
4-Aminocyclohexyl methanesulfonate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 4-Aminocyclohexyl methanesulfonate hydrochloride involves the alkylation of nucleophilic sites within the intracellular milieu. The alkyl-oxygen bonds undergo fission, allowing the compound to react with various molecular targets . This selective alkylation confers specific biological activities, making it useful in medicinal chemistry and pharmacology.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Amino-cyclohexyl)-methanesulfonamide hydrochloride: Similar in structure but with different functional groups.
4,4’-Diaminodicyclohexylmethane: Another related compound with distinct chemical properties.
Uniqueness
4-Aminocyclohexyl methanesulfonate hydrochloride is unique due to its specific alkylation mechanism and its ability to undergo a variety of chemical reactions. Its versatility in scientific research and industrial applications sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C7H16ClNO3S |
|---|---|
Poids moléculaire |
229.73 g/mol |
Nom IUPAC |
(4-aminocyclohexyl) methanesulfonate;hydrochloride |
InChI |
InChI=1S/C7H15NO3S.ClH/c1-12(9,10)11-7-4-2-6(8)3-5-7;/h6-7H,2-5,8H2,1H3;1H |
Clé InChI |
UCJXLTIYYIQYII-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1CCC(CC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


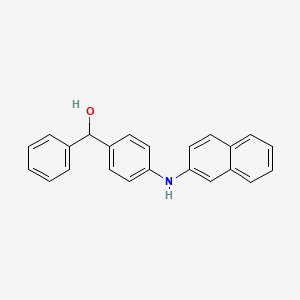
![(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate](/img/structure/B15241096.png)
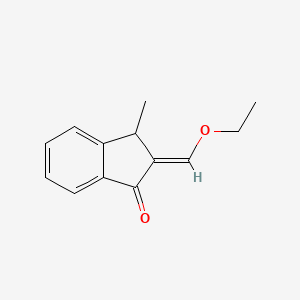
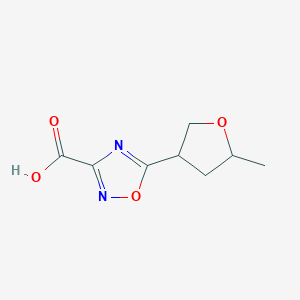
![5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241108.png)
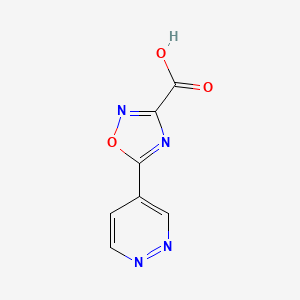
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
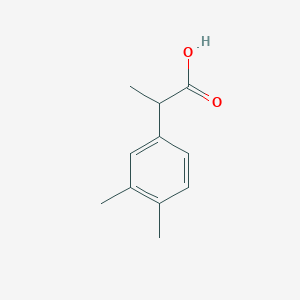

![disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate](/img/structure/B15241157.png)
